"Tert-butyl 3,3-difluorocyclobutylcarbamate" synthesis pathway
"Tert-butyl 3,3-difluorocyclobutylcarbamate" synthesis pathway
Executive Summary
Tert-butyl 3,3-difluorocyclobutylcarbamate (CAS: 1029720-19-1 ) is a critical building block in modern medicinal chemistry. It serves as a precursor to 3,3-difluorocyclobutanamine , a moiety increasingly utilized as a bioisostere for lipophilic alkyl groups or to block metabolic hotspots (e.g., preventing oxidation of a cyclobutyl ring). The introduction of the gem-difluoro group lowers the pKa of the amine (reducing hERG liability) and increases lipophilicity compared to the parent cyclobutane, improving membrane permeability.
This guide details the robust, laboratory-scale synthesis of the target molecule starting from commercially available 3-oxocyclobutanecarboxylic acid . The pathway prioritizes yield, purity, and safety, specifically addressing the hazards associated with deoxofluorination and acyl azide intermediates.
Target Molecule Profile
| Property | Detail |
| IUPAC Name | tert-Butyl (3,3-difluorocyclobutyl)carbamate |
| Molecular Formula | C9H15F2NO2 |
| Molecular Weight | 207.22 g/mol |
| Key Functionality | gem-Difluoro (metabolic stability), Boc-amine (protected handle) |
| CAS Number | 1029720-19-1 |
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the cyclobutane ring. The most efficient route preserves the four-membered ring throughout, installing the fluorine atoms early on the ketone functionality and converting the carboxylic acid to the amine via a Curtius rearrangement.
Figure 1: Retrosynthetic strategy focusing on early-stage fluorination and late-stage amine installation.
Primary Synthesis Pathway (Step-by-Step)
This protocol is designed for a 10–50 gram scale .
Step 1: Esterification
Objective: Protect the carboxylic acid to prevent interference during the fluorination step and improve solubility in organic solvents (DCM).
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Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Ethanol (Solvent), H₂SO₄ (Cat.).
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Protocol:
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Dissolve 3-oxocyclobutanecarboxylic acid in absolute ethanol (5-10 volumes).
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Add catalytic concentrated H₂SO₄ (0.1 eq).
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Reflux for 4–6 hours (monitor by TLC/LCMS for disappearance of acid).
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Concentrate in vacuo. Dilute with EtOAc, wash with saturated NaHCO₃ (to remove trace acid) and brine.
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Dry over Na₂SO₄ and concentrate.
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Yield: >95% (Colorless oil).
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Note: The ethyl ester is preferred over methyl to slightly reduce volatility.
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Step 2: Deoxofluorination (The Critical Step)
Objective: Convert the ketone to a gem-difluoro group using DAST (Diethylaminosulfur trifluoride). Mechanism: Nucleophilic fluorination.
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Reagents: Ethyl 3-oxocyclobutanecarboxylate (1.0 eq), DAST (1.5 eq), Anhydrous DCM.
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Protocol:
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Safety: Perform in a well-ventilated fume hood. Ensure glassware is oven-dried.
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Dissolve the keto-ester in anhydrous DCM (10 volumes) and cool to 0°C under N₂ atmosphere.
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Add DAST dropwise via syringe. Caution: Exothermic.
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Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
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Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
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Extract with DCM (2x). Wash combined organics with water and brine.
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Dry (MgSO₄) and concentrate.[1]
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Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1) is usually required to remove elimination byproducts (vinyl fluorides).
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Yield: 70–85%.
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Step 3: Saponification
Objective: Reveal the carboxylic acid for the rearrangement step.
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Reagents: Ethyl 3,3-difluorocyclobutanecarboxylate, LiOH·H₂O (2.0 eq), THF/Water (3:1).
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Protocol:
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Dissolve the fluoro-ester in THF/Water.
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Add LiOH·H₂O in one portion.
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Stir at RT for 2–4 hours.
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Acidify carefully with 1M HCl to pH ~2.
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Extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate.[2]
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Yield: >90% (White solid).
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Step 4: Curtius Rearrangement (One-Pot)
Objective: Convert the carboxylic acid to the Boc-protected amine.
Mechanism: Acyl azide formation
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Reagents: 3,3-Difluorocyclobutanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.1 eq), tert-Butanol (t-BuOH, 10–20 volumes).
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Protocol:
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Dissolve the acid in anhydrous t-BuOH (or a mixture of Toluene/t-BuOH 1:1 if solubility is poor).
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Add TEA, followed by DPPA at RT.
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Heat the mixture to 80–90°C (Reflux) .
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Observation: Evolution of N₂ gas indicates the rearrangement is proceeding.
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Stir at reflux for 4–12 hours.
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Cool to RT and concentrate in vacuo.
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Workup: Dissolve residue in EtOAc. Wash with 5% citric acid (to remove TEA), saturated NaHCO₃ (to remove phosphate byproducts), and brine.
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Purification: Flash chromatography (Hexanes/EtOAc 4:1).
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Yield: 60–75%.
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Detailed Workflow Diagram
Figure 2: Forward synthesis workflow with critical reagents and checkpoints.
Process Optimization & Troubleshooting
Safety: Handling DAST
Diethylaminosulfur trifluoride (DAST) is thermally unstable and can explode if heated above 90°C.
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Control: Never heat the reaction mixture. Maintain temperature <40°C.
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Alternative: For larger scales (>100g), use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which has higher thermal stability.
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Glassware: Do not use ground glass joints if possible (seizing risk); use Teflon sleeves.
Purification of Intermediate 2 (Fluoro-ester)
The deoxofluorination step often produces a vinyl fluoride byproduct via elimination.
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Separation: These are separable by silica gel chromatography.[2] The vinyl fluoride is typically less polar (higher R_f) than the gem-difluoro product.
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Staining: Use KMnO₄ stain (vinyl fluoride stains active; gem-difluoro is inactive) or Iodine.
Curtius Rearrangement[2][3][4][5][6]
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DPPA Removal: The phosphate byproduct from DPPA can be difficult to remove.[3] Washing with 1M NaOH or saturated NaHCO₃ is essential. If the byproduct persists, trituration of the final solid with hexanes often precipitates the pure carbamate.
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Alternative Route (Non-Azide): For safety on kilo-scale, avoid DPPA.
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Route: Acid
Amide Hofmann Rearrangement (using NaOCl/NaOH). However, Hofmann conditions can sometimes hydrolyze the formed isocyanate to the free amine too quickly or affect the difluoro group (less likely). The Curtius route remains the gold standard for lab-scale purity.
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Characterization Data
Tert-butyl 3,3-difluorocyclobutylcarbamate
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Appearance: White to off-white solid.
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¹H NMR (400 MHz, CDCl₃):
- 4.85 (br s, 1H, NH),
- 4.15 (m, 1H, CH-N),
- 3.00 – 2.85 (m, 2H, Cyclobutyl CH₂),
- 2.45 – 2.30 (m, 2H, Cyclobutyl CH₂),
- 1.44 (s, 9H, Boc t-Bu).
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¹⁹F NMR (376 MHz, CDCl₃):
- -85 to -100 ppm (typically appears as a pair of multiplets or a broad d, J ≈ 200 Hz due to geminal F-F coupling and ring conformation).
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MS (ESI): m/z 208.1 [M+H]⁺ (weak), 152.1 [M-tBu+H]⁺, 108.1 [M-Boc+H]⁺.
References
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Preparation of 3,3-difluorocyclobutyl derivatives. World Intellectual Property Organization, WO 2010/016005.[2] (Describes the general Curtius rearrangement conditions for this scaffold). Link
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Synthesis of 3,3-difluorocyclobutanecarboxylic acid. ChemicalBook. (Provides physical data for the acid intermediate). Link
- Use of DAST in Cyclobutane Fluorination.Journal of Organic Chemistry, 2018, 83, 24, 15380–15391.
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Curtius Rearrangement Protocol. Organic Syntheses, Coll. Vol. 6, p.910 (1988); Vol. 51, p.48 (1971). (Foundational procedure for DPPA mediated rearrangement). Link
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Safety of Fluorinating Agents. Organic Process Research & Development, 2008, 12, 2, 308–321. (Safety data on DAST vs. Deoxo-Fluor). Link
